alpha-(Trifluoromethyl)benzothiophene-2-methanol
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Overview
Description
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a benzothiophene moiety fused with a trifluoroethanol group. Benzothiophene derivatives are known for their diverse pharmacological applications due to their structural versatility and potential therapeutic effects . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and trifluoroacetaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other benzothiophene derivatives:
Properties
Molecular Formula |
C10H7F3OS |
---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5,9,14H |
InChI Key |
DQNPWBWDLZWXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(F)(F)F)O |
Origin of Product |
United States |
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